
Solabegron Acyl Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective β3 adrenoceptor agonist. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a common metabolic pathway for carboxylic acid-containing drugs .
Vorbereitungsmethoden
The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes
Analyse Chemischer Reaktionen
Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid.
Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.
Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for transacylation, and acidic or basic conditions for anomerization . The major products formed from these reactions are Solabegron, glucuronic acid, and various acylated nucleophiles .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Solabegron Acyl Glucuronide plays a crucial role in understanding the metabolic pathways of Solabegron and other related compounds. The following aspects are noteworthy:
- Metabolic Pathways : The acyl glucuronide is formed through the conjugation of Solabegron with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. This metabolic transformation is essential for the elimination of drugs from the body.
- Pharmacokinetic Studies : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of Solabegron and its acyl glucuronide metabolite. These studies help elucidate how the drug behaves in biological systems and its efficacy in clinical settings .
Toxicology Studies
The potential hepatotoxicity associated with acyl glucuronides necessitates thorough investigation:
- Idiosyncratic Drug Toxicity : Acyl glucuronides can form reactive metabolites that may lead to idiosyncratic drug toxicity. Studies have indicated that these metabolites can acylate proteins, leading to adverse reactions and necessitating additional safety assessments during drug development .
- Safety Assessments : The FDA has highlighted the need for safety evaluations where reactive acyl glucuronides are formed, particularly for drugs that undergo extensive glucuronidation as a primary clearance mechanism .
Clinical Applications in Overactive Bladder Treatment
Solabegron has shown promise in treating overactive bladder symptoms:
- Clinical Trials : Phase 2 clinical trials demonstrated that Solabegron significantly reduces micturition frequency and urgency in patients with overactive bladder. The acyl glucuronide metabolite is believed to retain similar pharmacological activity as the parent compound, contributing to its therapeutic effects .
- Mechanism of Action : The mechanism involves relaxation of bladder smooth muscle through β3-adrenoceptor activation, which is crucial for managing symptoms associated with overactive bladder .
Research Insights and Case Studies
Several studies provide insights into the behavior and implications of this compound:
- Reactivity Studies : Research has indicated that acyl glucuronides can react with proteins, leading to covalent modifications that may have clinical relevance. This aspect is particularly important for assessing the safety profile of drugs undergoing extensive metabolism via this pathway .
- Case Study on Drug Interactions : A case study highlighted how acyl glucuronides could be implicated in clinically relevant drug-drug interactions (DDIs), affecting the pharmacokinetics of co-administered medications .
Wirkmechanismus
Solabegron Acyl Glucuronide exerts its effects through the formation of protein adducts. The acyl group of the glucuronide can be transferred to nucleophilic centers on proteins, such as lysine residues, leading to the formation of covalent bonds . This process can result in the modification of protein function and potentially lead to toxicity .
Vergleich Mit ähnlichen Verbindungen
Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from diclofenac and ibuprofen . it is unique in its specific structure and the particular metabolic pathways it undergoes. Similar compounds include:
- Diclofenac Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
These compounds share similar reactivity and potential for toxicity but differ in their specific chemical structures and the drugs from which they are derived .
Eigenschaften
CAS-Nummer |
1357466-24-0 |
---|---|
Molekularformel |
C₂₉H₃₁ClN₂O₉ |
Molekulargewicht |
587.02 |
Synonyme |
1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.